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Validated Molecular Targets of Caffeic Acid

The following table summarizes key molecular targets of caffeic acid identified through experimental and

computational studies, along with their therapeutic implications.

Molecular Target
Therapeutic
Area

Experimental
Model

Key Findings /
Mechanism

Reference

Acetylcholinesterase
(AChE) &
Butyrylcholinesterase
(BChE)

Alzheimer's
Disease

In vitro enzymatic
assays

Modulates cholinergic
activity via inhibition.

[1]

Amyloid-β (Aβ) & Tau
Protein

Alzheimer's
Disease

In vivo
pharmacological

& genetic AD
models

Reduces aggregation of
Aβ and

hyperphosphorylation of
tau.

[1]

Dihydrofolate
Reductase (DHFR)

Cancer,
Microbial

Infections

In vitro enzymatic
assays, molecular

docking

Derivative CE11
showed IC₅₀ of 0.048

µM (~4x more potent
than methotrexate).

[2]
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Molecular Target
Therapeutic
Area

Experimental
Model

Key Findings /
Mechanism

Reference

FZD2 Receptor
(Wnt/Ca²⁺ pathway)

Gastric

Cancer

Multi-omics,

machine learning,
MD simulations, in
vitro GC cells

Identified as a core hub;

CA binds FZD2, inhibits
migration/invasion.

[3]

α-Glucosidase & α-
Amylase

Diabetes In vitro enzymatic

assays

Derivative CA14
showed IC₅₀ of 1.94 µM
(6392x more potent

than CA).

[4]

SIRT1/PGC1α Pathway Spinal Cord

Injury

In vivo mouse SCI

model, molecular
docking

CAPE activates

pathway, improves
mitochondrial function,

reduces inflammation.

[5]

Comparison of a Caffeic Acid Derivative with Standard
Drugs

The caffeic acid derivative CA14 demonstrates significantly enhanced potency compared to the parent

compound and standard drugs in targeting diabetes-related pathways.

Compound / Drug
α-Glucosidase
Inhibition (IC₅₀)

α-Amylase
Inhibition

Antioxidant
Activity (IC₅₀)

Advanced
Glycation End
Products (AGEs)
Inhibition

CA14 (Caffeic Acid
Derivative)

1.94 µM Comparable

to acarbose

13.98 µM (approx.

2x more potent
than Vitamin C)

Inhibits formation

Caffeic Acid (CA) 12400 µM No inhibition
at 500 µM

Not specified Not specified
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Compound / Drug
α-Glucosidase
Inhibition (IC₅₀)

α-Amylase
Inhibition

Antioxidant
Activity (IC₅₀)

Advanced
Glycation End
Products (AGEs)
Inhibition

Acarbose
(Standard Drug)

219.70 µM Reference

standard

No activity Not specified

Aminoguanidine
(Standard Drug)

Not Applicable Not Applicable Not Applicable Inhibits formation

(but with noted
toxicity)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental

methodologies used in the cited studies.

Molecular Docking and Dynamics Simulations: This computational method predicts how a small

molecule (like caffeic acid) binds to a protein target. The protein's 3D structure is obtained from a
database (e.g., Protein Data Bank). A docking program (e.g., Schrodinger's Maestro Glide) generates

a grid around the protein's active site. The ligand is docked into this site, and the binding pose, affinity
(docking score), and specific interactions (hydrogen bonds, hydrophobic contacts) with key amino

acid residues are analyzed. The protocol is often validated by re-docking the native ligand and
calculating the Root Mean Square Deviation (RMSD) [2] [3].

In Vitro Enzyme Inhibition Assays: These experiments measure the direct inhibitory effect of a
compound on a purified enzyme.

For α-Glucosidase/α-Amylase: The enzyme is incubated with the test compound (e.g., CA14)
and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase). The reaction is

stopped, and the product is measured spectrophotometrically. The IC₅₀ value (concentration
that inhibits 50% of enzyme activity) is calculated from dose-response curves [4].

For Dihydrofolate Reductase (DHFR): Similar principles apply. The reduction of dihydrofolate
to tetrahydrofolate is monitored, often by a change in absorbance, in the presence of the

inhibitor (e.g., derivative CE11). IC₅₀ values are determined and compared to standard
inhibitors like methotrexate [2].

In Vivo Animal Models: These studies assess the therapeutic effect in a living organism.
Spinal Cord Injury (SCI) Model: A mouse contusion model is constructed using an impactor.

The compound (e.g., CAPE) is administered intraperitoneally for several days post-injury.
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Outcomes are assessed through motor function scales (e.g., Basso Mouse Scale), histology of

spinal cord tissue, and analysis of protein markers for inflammation and oxidative stress [5].
Alzheimer's Disease (AD) Models: Pharmacological, genetic, or metabolic models are used.

After administering caffeic acid, improvements in cognitive function (e.g., maze tests) and
reductions in biomarkers like Aβ plaques and tau pathology are measured [1].

Cell-Based Assays for Functional Validation:
Cytotoxicity (MTT Assay): Cells (e.g., 3T3-L1 fibroblasts, macrophages) are treated with the

compound. MTT reagent is added, which is reduced to purple formazan by living cells. The
absorbance is measured to determine cell viability [6] [4].

Antioxidant Activity (DPPH/ABTS Assay): The compound's ability to scavenge stable free
radicals (DPPH or ABTS+) is measured by a decrease in absorbance, with Trolox as a standard

[6] [4].
Anti-inflammatory Activity: Cell lines (e.g., BV-2 microglia) are stimulated with an

inflammatory agent. The reduction in pro-inflammatory mediators (TNF-α, IL-1β, IL-6, iNOS,
COX-2) is measured via Western Blot, ELISA, or qPCR [5].

Key Signaling Pathways

The diagram below illustrates the SIRT1/PGC1α/DRP1 pathway, which is implicated in the neuroprotective

effects of caffeic acid phenethyl ester (CAPE) following spinal cord injury [5].
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The primary challenge for caffeic acid's application is its poor bioavailability and limited permeability

across the blood-brain barrier [1]. Research is actively exploring solutions, including:

Advanced Delivery Systems: Solid lipid nanoparticles, transferrin-functionalized liposomes, and
carbon dot systems have shown promise in enhancing caffeic acid's brain bioavailability and

therapeutic efficacy [1].
Chemical Modification: Creating derivatives like caffeic acid phenethyl ester (CAPE) or lipophilic

alkyl-amides can significantly improve its pharmacokinetic profile, potency, and stability [1] [4] [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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